(S)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
(S)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxy group, and a tetrahydronaphthalenamine core. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Core: This step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene ring system.
Introduction of the Fluorine Atom: The fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Methoxylation: The methoxy group is introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Amination: The amine group is introduced via reductive amination or other suitable methods.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
(S)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The free base form without the hydrochloride salt.
7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The racemic mixture without the specific (S)-enantiomer.
5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the fluorine atom.
Uniqueness
(S)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the fluorine atom and methoxy group further distinguishes it from similar compounds, potentially enhancing its potency and selectivity in various applications.
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
(1S)-7-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1 |
InChI Key |
MLZIFKMSPZBQFA-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1CCC[C@@H]2N)F |
Canonical SMILES |
COC1=CC(=CC2=C1CCCC2N)F |
Origin of Product |
United States |
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